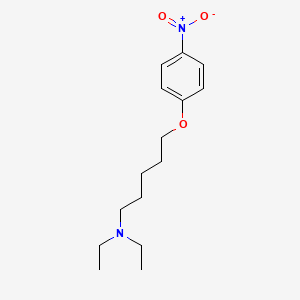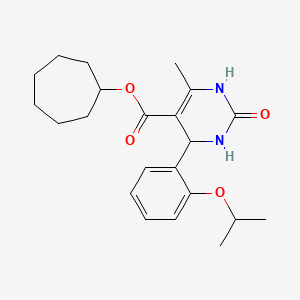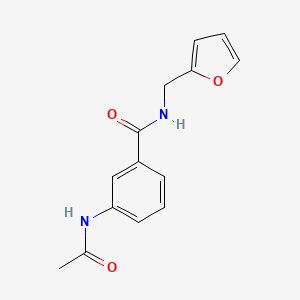
N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine, also known as SR9011, is a synthetic compound that belongs to the family of Rev-Erb agonists. It is a small molecule that has been shown to have potential therapeutic properties in various studies.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine has been studied extensively in various scientific research applications. One of the most promising areas of research is its potential therapeutic properties in treating metabolic disorders such as obesity and diabetes. Studies have shown that N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine can improve glucose tolerance, increase insulin sensitivity, and reduce body weight in animal models. Additionally, N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine has been shown to have anti-inflammatory properties, which could be beneficial in treating inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
The mechanism of action of N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine is not fully understood, but it is believed to work by activating Rev-Erb proteins, which are involved in regulating the circadian rhythm and metabolism. By activating these proteins, N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine can improve metabolic function and reduce inflammation. Additionally, N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine has been shown to increase the expression of genes involved in mitochondrial biogenesis, which could be beneficial in treating age-related diseases.
Biochemical and Physiological Effects
N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine has several biochemical and physiological effects, including improving glucose tolerance, increasing insulin sensitivity, reducing body weight, and reducing inflammation. Additionally, N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine has been shown to increase the expression of genes involved in mitochondrial biogenesis, which could be beneficial in treating age-related diseases. However, more research is needed to fully understand the biochemical and physiological effects of N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. Additionally, N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine has been shown to have potential therapeutic properties in treating metabolic disorders and inflammatory diseases, making it a promising candidate for further research. However, one limitation of using N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine. One area of research is to further investigate its mechanism of action and how it interacts with Rev-Erb proteins. Additionally, more research is needed to fully understand the biochemical and physiological effects of N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine. Another area of research is to investigate its potential therapeutic properties in treating metabolic disorders and inflammatory diseases in human clinical trials. Finally, more research is needed to assess the safety and toxicity of N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine in humans.
Synthesemethoden
The synthesis of N,N-diethyl-5-(4-nitrophenoxy)-1-pentanamine involves several steps, including the reaction between 4-nitrophenol and 1-bromo-3-chloropropane, followed by the reaction with diethylamine. The final product is obtained through a series of purification steps, including recrystallization and column chromatography. The purity of the compound is typically assessed using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Eigenschaften
IUPAC Name |
N,N-diethyl-5-(4-nitrophenoxy)pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-3-16(4-2)12-6-5-7-13-20-15-10-8-14(9-11-15)17(18)19/h8-11H,3-7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZISSDSPXZSSPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCOC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4955191.png)
![4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}benzoic acid](/img/structure/B4955198.png)
![5-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B4955203.png)
![1-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxylic acid](/img/structure/B4955216.png)
![2-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4955222.png)

![N-(4-fluorobenzyl)-3-{1-[4-methoxy-3-(methoxymethyl)benzyl]-4-piperidinyl}propanamide](/img/structure/B4955225.png)
![ethyl 3-oxo-4-[(4,6,7-trimethyl-2-quinazolinyl)thio]butanoate](/img/structure/B4955229.png)

![2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-1-(4-methylphenyl)ethanone hydrobromide](/img/structure/B4955255.png)
![N-[3-(aminocarbonyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide](/img/structure/B4955278.png)


